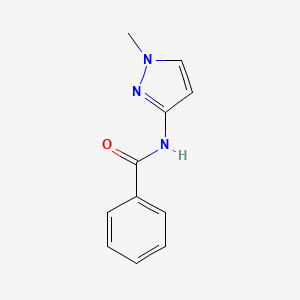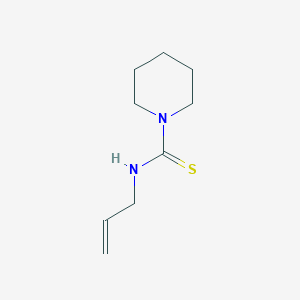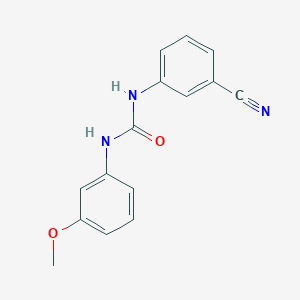
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPMP belongs to the class of morpholino compounds, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone involves its binding to the extracellular surface of GPCRs. This binding prevents the activation of the receptor by its ligand, effectively inhibiting its activity. The selectivity of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone for specific GPCRs is due to the unique structure of the compound, which allows it to interact with specific amino acid residues on the receptor surface.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone depend on the specific GPCR that it targets. In general, the inhibition of GPCR activity by (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone can lead to changes in intracellular signaling pathways, which can affect various physiological processes. For example, the inhibition of certain GPCRs by (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to reduce inflammation, decrease blood pressure, and improve insulin sensitivity.
实验室实验的优点和局限性
One of the main advantages of using (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone in lab experiments is its selectivity for specific GPCRs. This selectivity allows researchers to study the function of individual receptors without affecting the activity of other GPCRs. Additionally, (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has a high affinity for its target receptors, making it a potent inhibitor. However, one limitation of using (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
For research involving (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone include the development of more selective and potent inhibitors, as well as the exploration of new therapeutic targets.
合成方法
The synthesis of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone involves several steps, including the reaction of 4-methyl-3-pyrrol-1-ylphenyl-boronic acid with morpholine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography. The yield of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone is typically around 50-60%, and the compound can be obtained as a white powder.
科学研究应用
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has shown promising results in various scientific research applications. One of the primary uses of (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in various physiological processes. (4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to selectively inhibit the activity of certain GPCRs, making it a valuable tool for studying their function.
属性
IUPAC Name |
(4-methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-4-5-14(12-15(13)17-6-2-3-7-17)16(19)18-8-10-20-11-9-18/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONGYANDSNYKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3-pyrrol-1-ylphenyl)-morpholin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)


![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)
![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)